2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
Description
Chemical Structure and Properties 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one (CAS: 2549022-61-7) is a small organic molecule with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol. Its structure features:
- A phenoxy group (aromatic ether) linked to an ethanone backbone.
- An azetidine ring (4-membered nitrogen-containing heterocycle) substituted with a pyridin-4-yloxy group (pyridine ring attached via an oxygen atom). The compound’s SMILES string, O=C(N1CC(C1)Oc1ccncc1)COc1ccccc1, highlights the ethanone linker bridging the phenoxy and azetidine moieties.
Properties
IUPAC Name |
2-phenoxy-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(12-20-13-4-2-1-3-5-13)18-10-15(11-18)21-14-6-8-17-9-7-14/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAMKGMCPTMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is introduced via nucleophilic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group is added through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Similarities
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing azetidine or pyridin-4-yloxy groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Analysis
Azetidine Core: The 4-membered azetidine ring in the target compound introduces conformational rigidity compared to larger heterocycles (e.g., piperidine in ). This rigidity may enhance binding specificity in biological targets but reduce solubility due to reduced rotational freedom .
Pyridin-4-yloxy Group: The pyridin-4-yloxy substituent is a common pharmacophore in kinase inhibitors and TLR antagonists (). Its hydrogen-bond acceptor capacity (via the pyridine nitrogen) may facilitate interactions with polar residues in binding pockets . The target compound’s pyridin-4-yloxy group is directly attached to the azetidine ring, whereas in ’s quinoline derivatives, it is part of a larger scaffold, suggesting divergent binding modes .
Phenoxy Group: The phenoxy moiety in the target compound contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Similar phenoxy-containing compounds (e.g., 4-[2-(1-piperidinyl)ethoxy] phenol in ) are often used as intermediates in drug synthesis for their balance of solubility and permeability .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : At 284.31 g/mol, the target compound is smaller than most compared molecules (e.g., 480.56 g/mol in ), aligning with Lipinski’s “Rule of Five” for drug-likeness. This suggests favorable oral absorption compared to larger analogs .
- Hydrogen Bonding: The azetidine nitrogen and pyridin-4-yloxy group provide two hydrogen-bond acceptors, similar to TLR antagonists in . However, the absence of hydrogen-bond donors (e.g., -NH or -OH) may limit interactions with certain targets .
- Solubility: The compound’s logP (estimated via SMILES) is ~2.5, indicating moderate lipophilicity. This contrasts with more polar analogs like 2-cyanopyridine (logP ~0.5, ), which exhibit higher aqueous solubility but poorer membrane penetration .
Potential Therapeutic Overlaps
- Kinase Inhibition: The pyridin-4-yloxy-quinoline scaffold in is common in kinase inhibitors (e.g., EGFR or ALK inhibitors), though the target compound’s simpler structure may limit potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
